2H-Pyrrolo[2,3-G]benzoxazole
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Overview
Description
2H-Oxazolo[5,4-e]indole is a heterocyclic compound that combines the structural features of oxazole and indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[5,4-e]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization . This method yields the desired indole product in good yield.
Industrial Production Methods: Industrial production of 2H-Oxazolo[5,4-e]indole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2H-Oxazolo[5,4-e]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted oxazole and indole derivatives.
Scientific Research Applications
2H-Oxazolo[5,4-e]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Oxazolo[5,4-e]indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Oxazole: A simpler heterocyclic compound with similar biological activities.
Indole: Another heterocyclic compound with a wide range of biological activities.
Isoindole: Shares structural similarities and biological activities with 2H-Oxazolo[5,4-e]indole.
Properties
CAS No. |
70814-39-0 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2 |
InChI Key |
PXITYTUBKOKYBD-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=NC=CC3=C2O1 |
Origin of Product |
United States |
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